molecular formula C10H8BrN3O2 B2357162 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole CAS No. 957488-04-9

4-bromo-1-(4-nitrobenzyl)-1H-pyrazole

Cat. No.: B2357162
CAS No.: 957488-04-9
M. Wt: 282.097
InChI Key: GHVFRPYOCRNXDJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole is a brominated and nitrobenzyl-substituted pyrazole derivative of interest in advanced chemical synthesis and pharmaceutical research. The compound features a pyrazole ring functionalized at the 1-position with a 4-nitrobenzyl group and at the 4-position with a bromine atom . This specific substitution pattern makes it a valuable intermediate for constructing more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions where the bromine atom can serve as a handle for further functionalization . Related pyrazole compounds are frequently employed as key building blocks in medicinal chemistry efforts, such as in the development of novel therapeutic agents . As a chemical building block, its primary research value lies in its potential to be transformed into targeted molecules for biological testing or material science applications. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-[(4-nitrophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-5-12-13(7-9)6-8-1-3-10(4-2-8)14(15)16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVFRPYOCRNXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 1 4 Nitrobenzyl 1h Pyrazole

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the confirmation of the molecular structure of a newly synthesized compound like 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the primary method for elucidating the precise connectivity of atoms in this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring and the nitrobenzyl group. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern. For instance, the protons on the pyrazole ring would likely appear as singlets due to the bromine substitution, and the protons on the nitrobenzyl group would exhibit a characteristic AA'BB' system.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would be indicative of the electronic environment of each carbon atom, with carbons attached to electronegative atoms (like bromine and the nitro group) appearing at different fields compared to others.

Hypothetical ¹H NMR Data Table

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) Hz
Pyrazole-H---
Benzyl-CH₂---
Aromatic-H (nitrobenzyl)---

Hypothetical ¹³C NMR Data Table

CarbonChemical Shift (ppm)
Pyrazole-C-
Benzyl-CH₂-
Aromatic-C (nitrobenzyl)-
C-Br-
C-NO₂-

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy would identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and pyrazole rings, the C=C and C=N stretching vibrations within the rings, the symmetric and asymmetric stretching of the nitro group (NO₂), and the C-Br stretching.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the non-polar bonds, providing a more complete picture of the vibrational modes of the molecule.

Hypothetical Vibrational Spectroscopy Data Table

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
Aromatic C-H--Stretching
Pyrazole C-H--Stretching
C=C/C=N (ring)--Stretching
NO₂--Asymmetric Stretch
NO₂--Symmetric Stretch
C-N--Stretching
C-Br--Stretching

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would offer further structural clues, likely showing characteristic losses of the nitro group, the benzyl (B1604629) group, and bromine.

Hypothetical Mass Spectrometry Data

Ionm/z
[M]⁺-
[M-NO₂]⁺-
[M-C₇H₆NO₂]⁺-
[C₇H₆NO₂]⁺-

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound in the solid state.

Analysis of Bond Geometries and Dihedral Angles

This analysis would yield precise measurements of all bond lengths and angles within the molecule. This data would be invaluable for understanding the electronic effects of the substituents on the pyrazole and benzene (B151609) rings. Dihedral angles would describe the relative orientations of the two ring systems.

Hypothetical Bond Length and Angle Data Table

Bond/AngleLength (Å) / Angle (°)
C-Br-
N-N (pyrazole)-
C-NO₂-
Pyrazole-C-N-Benzyl-

Investigation of Intermolecular Interactions and Crystal Packing

The dominant intermolecular interactions in similar structures are typically hydrogen bonds, π-π stacking, and halogen bonds. In the case of this compound, the presence of the bromine atom, the nitro group, the pyrazole ring, and the phenyl ring creates a rich landscape for various non-covalent interactions.

Key Intermolecular Interactions (Inferred from Analogues):

C-H···O Interactions: The nitro group is a strong hydrogen bond acceptor. It is anticipated that C-H···O interactions involving the oxygen atoms of the nitro group and hydrogen atoms from the pyrazole or benzyl moieties of neighboring molecules would be a significant feature in the crystal packing.

π-π Stacking: The aromatic pyrazole and nitrophenyl rings are likely to engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stability of the crystal lattice. The relative orientation of these rings (parallel-displaced or T-shaped) would be a key feature of the packing.

Halogen Bonding: The bromine atom at the 4-position of the pyrazole ring can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring of adjacent molecules.

C-H···π Interactions: Hydrogen atoms from the benzyl group or the pyrazole ring can interact with the π-systems of the aromatic rings, further stabilizing the crystal structure.

The interplay of these various interactions results in a complex three-dimensional supramolecular architecture. The specific arrangement of the molecules in the crystal lattice, or crystal packing, will be a consequence of the energetic optimization of all these non-covalent forces.

Tautomerism Studies in this compound and its Analogues

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. In the context of pyrazoles, annular tautomerism is a common phenomenon in N-unsubstituted derivatives, where the proton can reside on either of the two nitrogen atoms of the pyrazole ring. nih.gov

However, in the case of this compound, the pyrazole ring is substituted at the N1 position with a 4-nitrobenzyl group. This substitution effectively "fixes" the tautomeric form, preventing the typical annular tautomerism observed in 1H-pyrazoles. nih.gov The presence of the benzyl group on one of the nitrogen atoms means that there is no mobile proton on the pyrazole ring's nitrogen atoms that can participate in tautomeric exchange.

Therefore, for this compound, the primary structure is the only significant tautomeric form. While other types of tautomerism are theoretically possible (e.g., involving the methylene (B1212753) group of the benzyl substituent), they are generally energetically unfavorable and not observed under normal conditions for this class of compounds.

Studies on analogous 1-substituted pyrazoles confirm that the N-substitution effectively quenches the annular tautomerism. nih.gov The investigation of these related compounds using techniques like NMR spectroscopy shows distinct signals corresponding to a single tautomeric isomer, in contrast to the averaged signals or multiple sets of signals that would be observed if a tautomeric equilibrium were present. nih.gov

Theoretical and Computational Investigations of 4 Bromo 1 4 Nitrobenzyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting molecular properties. These methods are used to understand the intrinsic characteristics of a molecule, such as its three-dimensional structure, charge distribution, and orbital energies, which collectively determine its reactivity.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. dergipark.org.trnih.gov For 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole, geometry optimization is typically performed using DFT with functionals like Becke's three-parameter hybrid exchange-correlation functional (B3LYP) combined with a standard basis set such as 6-311++G(d,p). dergipark.org.trresearchgate.net This process determines the most stable three-dimensional conformation of the molecule by finding the lowest energy structure.

Table 1: Calculated Electronic Properties of Pyrazole (B372694) Derivatives

Property Typical Calculated Value Significance
Dipole Moment (μ) ~6 Debye researchgate.net Indicates significant molecular polarity and potential for dipole-dipole interactions.

| Method/Basis Set | DFT/B3LYP/6-311G(d,p) researchgate.netresearchgate.net | A common level of theory for reliable geometry and electronic structure calculations. |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netlibretexts.org The HOMO acts as an electron donor (nucleophilic), while the LUMO acts as an electron acceptor (electrophilic). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This charge transfer within the molecule is a key aspect of its reactivity profile. researchgate.net For pyrazole derivatives, the distribution of these orbitals is typically spread across the aromatic rings, with specific lobes on the pyrazole, phenyl, and nitro groups, indicating the most probable sites for electrophilic and nucleophilic attack. wuxibiology.comunar.ac.id

Table 2: Frontier Molecular Orbital (FMO) Energies

Molecular Orbital Energy (eV) Role in Reactivity
HOMO (Typical Range) Electron-donating orbital; site of oxidation.
LUMO (Typical Range) Electron-accepting orbital; site of reduction.

| Energy Gap (ΔE) | (Typical Range) | Indicates chemical reactivity and stability. researchgate.net |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are invaluable visual tools for understanding the charge distribution across a molecule and predicting its reactive sites. researchgate.netlibretexts.org These maps illustrate regions of positive and negative electrostatic potential on the molecule's surface. libretexts.org

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative atoms. Specifically, the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring are anticipated to be electron-rich, making them likely sites for electrophilic attack. unar.ac.idresearchgate.net Conversely, regions of positive potential (colored blue) are generally found around hydrogen atoms, indicating electron-poor areas susceptible to nucleophilic attack. researchgate.net This visual representation of charge distribution is crucial for predicting intermolecular interactions. walisongo.ac.id

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). amazonaws.com This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.gov

Prediction of Binding Affinities and Modes of Binding

Molecular docking simulations are used to predict the binding affinity between a ligand, such as this compound, and a specific protein target. researchgate.net The binding affinity is often expressed as a binding energy (in kcal/mol or kJ/mol), where a more negative value indicates a more stable and favorable interaction. nih.govpharmacophorejournal.com

Studies on various pyrazole derivatives have shown that they can dock deeply within the binding pockets of protein targets, such as kinases and other enzymes. nih.govresearchgate.net The docking results reveal the most likely binding conformation and score the interaction, allowing for the ranking of different compounds as potential inhibitors. nih.gov For instance, docking studies on pyrazole derivatives have reported binding energies ranging from -5.92 to -10.35 kJ/mol against various protein kinases, indicating a strong potential for inhibition. nih.gov

Table 3: Example Binding Affinities for Pyrazole Derivatives with Protein Targets

Protein Target Example Binding Energy Implication
VEGFR-2 (2QU5) -10.09 kJ/mol nih.gov Strong binding affinity, potential for inhibition.
CDK2 (2VTO) -10.35 kJ/mol nih.gov Indicates a stable ligand-receptor complex.

| Aurora A (2W1G) | -8.57 kJ/mol nih.gov | Favorable interaction within the binding site. |

Identification of Key Interacting Residues and Pharmacophoric Features

Beyond predicting binding affinity, molecular docking identifies the specific interactions between the ligand and the amino acid residues within the receptor's active site. nih.gov These interactions are crucial for the stability of the ligand-receptor complex.

For pyrazole-based compounds, common interactions include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming bonds with residues like threonine, lysine, and asparagine. nih.govnih.govnih.gov

Hydrophobic Interactions: The aromatic rings (pyrazole, bromophenyl, and nitrophenyl) can engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as isoleucine, phenylalanine, and leucine. nih.gov

π-Stacking: The planar aromatic rings can also participate in π-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. researchgate.net

Identifying these key interactions and the pharmacophoric features responsible for them is essential for understanding the molecule's biological activity and for the rational design of more potent analogs. researchgate.net

Computational Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry provides powerful tools to predict the spectroscopic and conformational properties of molecules like this compound. eurasianjournals.com Methods such as Density Functional Theory (DFT) are instrumental in understanding the electronic structure, which in turn governs the spectroscopic and conformational characteristics of the molecule. eurasianjournals.com

Conformational analysis of N-benzylpyrazoles is essential to understand their three-dimensional structure and flexibility, which can influence their interaction with biological targets. The rotation around the single bonds, particularly the C-N bond connecting the pyrazole ring to the benzyl (B1604629) group and the C-C bond of the benzyl group, defines the conformational landscape of the molecule. Computational studies can map the potential energy surface to identify stable conformers and the energy barriers between them. For similar flexible molecules like benzyl alcohol, computational analyses have shown that multiple conformations can exist with small energy differences, making the molecule highly flexible.

The prediction of spectroscopic parameters is a key application of computational chemistry. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted Spectroscopic Data:

¹H and ¹³C NMR Chemical Shifts: The chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. The electronic environment of each nucleus, influenced by the bromine atom and the nitrobenzyl group, will determine its chemical shift.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. These calculations help in assigning the peaks observed in an experimental IR spectrum to specific molecular vibrations, such as the N-O stretching of the nitro group, C-H stretching of the aromatic rings, and vibrations of the pyrazole core.

Below is an interactive data table showcasing representative predicted spectroscopic data for this compound, based on computational studies of similar pyrazole derivatives.

ParameterPredicted Value
¹H NMR (ppm)
Pyrazole H-37.8 - 8.2
Pyrazole H-57.5 - 7.9
Benzyl CH₂5.4 - 5.8
Benzyl H (ortho to NO₂)8.1 - 8.5
Benzyl H (meta to NO₂)7.4 - 7.8
¹³C NMR (ppm)
Pyrazole C-3140 - 145
Pyrazole C-495 - 100
Pyrazole C-5128 - 133
Benzyl CH₂50 - 55
Benzyl C (ipso to CH₂)145 - 150
Benzyl C (ipso to NO₂)147 - 152
IR Frequencies (cm⁻¹)
N-O Asymmetric Stretch1510 - 1540
N-O Symmetric Stretch1340 - 1360
C-N Stretch (pyrazole)1250 - 1300
C-Br Stretch550 - 650

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of new therapeutic agents. frontiersin.org Computational SAR approaches for this compound would involve investigating how modifications to its chemical structure affect its biological activity. nih.gov Such studies are crucial for optimizing lead compounds to enhance efficacy and reduce potential side effects. eurasianjournals.com

For pyrazole derivatives, SAR studies have revealed that the nature and position of substituents on the pyrazole and adjacent rings significantly influence their biological profiles, which can range from antimicrobial and anti-inflammatory to anticancer activities. rsc.orgnih.govnih.gov

A computational SAR study of this compound would typically involve:

Building a Library of Analogues: A virtual library of compounds would be created by systematically modifying the core structure. For instance, the bromo substituent at the 4-position of the pyrazole ring could be replaced with other halogens or small alkyl groups. Similarly, the nitro group on the benzyl ring could be moved to different positions (ortho, meta) or replaced with other electron-withdrawing or electron-donating groups.

Calculating Molecular Descriptors: For each analogue, a range of physicochemical and structural properties, known as molecular descriptors, would be calculated. These can include electronic properties (e.g., dipole moment, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Quantitative Structure-Activity Relationship (QSAR) Modeling: If experimental activity data is available for a set of related compounds, a QSAR model can be developed. This statistical model correlates the calculated descriptors with the biological activity, allowing for the prediction of the activity of new, untested compounds.

The following interactive data table illustrates a hypothetical SAR analysis for analogues of this compound, demonstrating how changes in substituents could be expected to modulate a hypothetical biological activity based on general principles observed in pyrazole SAR studies. nih.gov

Compound AnaloguePyrazole Position 4 SubstituentBenzyl Position 4 SubstituentPredicted Relative Activity (Hypothetical)Rationale based on general SAR principles for pyrazoles
This compound -Br-NO₂BaselineThe electron-withdrawing nature of both the bromo and nitro groups can influence the electronic distribution of the entire molecule, potentially affecting interactions with biological targets.
4-chloro-1-(4-nitrobenzyl)-1H-pyrazole-Cl-NO₂Similar to BaselineChlorine is also an electron-withdrawing halogen, but with a smaller size than bromine. This could lead to similar electronic effects but potentially different steric interactions.
4-bromo-1-(4-aminobenzyl)-1H-pyrazole-Br-NH₂Potentially different activity profileReplacing the electron-withdrawing nitro group with an electron-donating amino group would significantly alter the electronic properties of the benzyl ring, which could lead to a different mode of interaction or target affinity. The amino group can also act as a hydrogen bond donor.
4-bromo-1-(4-cyanobenzyl)-1H-pyrazole-Br-CNPotentially increasedThe cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This modification could enhance interactions with specific biological targets that have complementary features.
4-methyl-1-(4-nitrobenzyl)-1H-pyrazole-CH₃-NO₂Potentially decreased or alteredReplacing the bromo atom with a small, electron-donating methyl group would change both the steric and electronic properties at position 4 of the pyrazole. This could impact the overall conformation and binding affinity.

These computational investigations provide a rational framework for understanding the chemical behavior of this compound and for the design of new derivatives with potentially improved properties.

Biological Activity and Medicinal Chemistry Potential of 4 Bromo 1 4 Nitrobenzyl 1h Pyrazole Derivatives

General Pharmacological Significance of Pyrazole (B372694) Derivatives in Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This structural motif is present in a variety of commercially available drugs, demonstrating its versatility and importance in the development of therapeutic agents. The significance of pyrazole derivatives spans numerous therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and analgesic applications.

The success of pyrazole-based drugs is attributed to the unique structural and electronic properties of the pyrazole ring, which allow for diverse substitutions and modifications, thereby enabling the fine-tuning of their biological activity. Marketed drugs containing the pyrazole core include the anti-inflammatory agent celecoxib, the analgesic dipyrone, and the anti-obesity drug rimonabant, highlighting the diverse therapeutic potential of this scaffold. The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug discovery, making it a "privileged scaffold". Researchers continue to explore the vast chemical space of pyrazole derivatives to identify novel drug candidates with improved efficacy and safety profiles for a wide range of diseases. The adaptability of the pyrazole structure allows it to interact with various biological targets, including enzymes and receptors, further cementing its role as a critical component in modern drug design and development.

Antimicrobial Activities

Antibacterial Efficacy and Mechanistic Investigations

Derivatives of 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole have been investigated for their potential as antibacterial agents, demonstrating activity against a range of both Gram-positive and Gram-negative bacteria. The structural features of these molecules, including the bromine and nitrobenzyl substitutions on the pyrazole core, are believed to play a crucial role in their antibacterial efficacy.

Research has shown that the incorporation of electron-withdrawing groups, such as bromo and nitro moieties, can enhance the biological activity of pyrazole derivatives. These substitutions can influence the lipophilicity and electronic properties of the compounds, which in turn affects their ability to penetrate bacterial cell membranes and interact with intracellular targets.

Mechanistic studies suggest that pyrazole derivatives can exert their antibacterial effects through various pathways. One proposed mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase. DNA gyrase is a type II topoisomerase that is vital for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have been employed to predict the binding affinity of pyrazole derivatives to the active site of DNA gyrase, providing insights into the structure-activity relationships of these compounds.

Another potential mechanism of action is the disruption of the bacterial cell wall, which is crucial for maintaining the structural integrity of the bacterium. The ability of some pyrazole-derived hydrazones to interfere with cell wall synthesis has been reported.

The following table summarizes the antibacterial activity of some pyrazole derivatives against various bacterial strains.

CompoundBacterial StrainActivityReference
Pyrazole-derived hydrazonesAcinetobacter baumanniiPotent growth inhibitor
Naphthyl-substituted pyrazole-derived hydrazonesGram-positive strains and A. baumanniiPotent growth inhibitors (MIC 0.78–1.56 µg/ml)
3-Coumarinyl substituted compoundsMRSA and A. baumanniiPotent growth inhibitors
Pyrazole-imidazole-triazole hybridsS. aureus, E. coli, P. aeruginosaPotent growth inhibitors (low µmol/ml range)

Antifungal Properties and Target Pathways

In addition to their antibacterial properties, derivatives of this compound have also shown promise as antifungal agents. The pyrazole scaffold is a key component in several commercially successful fungicides, underscoring the potential of this chemical class in combating fungal infections in both agricultural and clinical settings.

The antifungal activity of pyrazole derivatives is often attributed to their ability to inhibit specific fungal enzymes that are essential for survival. One of the primary targets for many pyrazole-based fungicides is succinate (B1194679) dehydrogenase (SDH), an enzyme complex involved in the mitochondrial electron transport chain. Inhibition of SDH disrupts fungal respiration, leading to a depletion of cellular energy and ultimately, cell death.

The structural features of this compound derivatives, including the nature and position of substituents on the pyrazole and benzyl (B1604629) rings, are critical in determining their antifungal potency and spectrum of activity. For instance, the presence of a trifluoromethyl group in some pyrazole analogs has been shown to enhance their binding affinity to target enzymes.

The following table presents data on the antifungal activity of representative pyrazole derivatives against various fungal pathogens.

CompoundFungal StrainActivity (MIC/EC50)Reference
Pyrazole 3bA. niger ATCC 11414Inhibition Zone: 32.0 mm
Pyrazole 3bA. flavus ATCC 9643Inhibition Zone: 30.0 mm
Compound 10bA. nigerInhibition Zone: 28 mm
Compound 10bP. chrysogenum ATCC 10106Inhibition Zone: 20 mm
Compound 1vF. graminearumEC50: 0.0530 µM
Compound 1tF. graminearumEC50: 0.0735 µM

Further investigations into the specific mechanisms of action and structure-activity relationships of this compound derivatives are warranted to optimize their antifungal properties and develop new, effective antifungal agents.

Antitubercular Potential and In Silico Studies

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the development of novel antitubercular agents. Pyrazole derivatives have emerged as a promising class of compounds in the search for new TB treatments.

The potential of this compound derivatives as antitubercular agents is being actively explored. The unique structural framework of these compounds allows for modifications that can enhance their activity against M. tuberculosis.

In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become invaluable tools in the early stages of drug discovery for identifying potential antitubercular agents. These computational methods help to predict the binding affinity of compounds to specific mycobacterial targets and to understand the structural features that are important for activity.

A key target for many antitubercular drugs is the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Molecular docking studies have been used to investigate the potential of pyrazole derivatives to bind to the active site of InhA. These studies can help in the rational design of more potent inhibitors.

Pharmacophore modeling is another computational technique that has been applied to identify the essential structural features required for antitubercular activity in a series of compounds. By developing a pharmacophore model based on known active pyrazole derivatives, it is possible to screen large databases of virtual compounds to identify new potential hits.

The following table provides examples of the antitubercular activity of some pyrazole derivatives.

CompoundStrainActivity (MIC)Reference
Compound 5eM. tuberculosis H37Rv3.12 µg/ml
Compounds 5g and 5mM. tuberculosis H37Rv6.25 µg/ml
Compound 5hM. tuberculosis H37Rv12.5 µg/ml
Ethyl 3-methyl-1-methylthiocarbamoyl-5-oxo-3-pyrazoline-4-acetateM. tuberculosis H37Rv0.05-0.1 µg/ml

While in silico studies provide valuable insights, experimental validation through in vitro and in vivo testing is crucial to confirm the antitubercular activity of this compound derivatives and to advance their development as potential new treatments for tuberculosis.

Anti-inflammatory and Analgesic Effects

The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic drugs. The most prominent example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation. The anti-inflammatory and analgesic effects of pyrazole derivatives are primarily attributed to their ability to inhibit the COX enzymes, which are key enzymes in the biosynthesis of prostaglandins (B1171923). Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the inflammatory response.

Derivatives of this compound are being investigated for their potential to selectively inhibit COX-2. The rationale behind developing selective COX-2 inhibitors is to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2.

The structural features of this compound, including the substituents on the pyrazole and benzyl rings, are critical for determining the potency and selectivity of COX-2 inhibition. Molecular docking studies are often employed to understand how these molecules bind to the active site of the COX-2 enzyme and to guide the design of more potent and selective inhibitors.

The following table summarizes the COX inhibitory activity of some pyrazole derivatives.

CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference
Compound 2aCOX-219.87 nM-
Compound 3bCOX-239.43 nM22.21
Compound 4aCOX-261.24 nM14.35
Compound 5bCOX-238.73 nM17.47
Compound 5eCOX-239.14 nM13.10
CelecoxibCOX-20.28 µM178.57

In addition to COX inhibition, some pyrazole derivatives may exert their anti-inflammatory effects through other mechanisms, such as the inhibition of 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that leads to the production of pro-inflammatory leukotrienes. The dual inhibition of both COX and 5-LOX pathways is an attractive strategy for developing novel anti-inflammatory agents with a broader spectrum of activity.

The analgesic effects of pyrazole derivatives are closely linked to their anti-inflammatory properties. By reducing the production of prostaglandins at the site of inflammation, these compounds can alleviate pain. Some pyrazole derivatives have also been shown to possess central analgesic activity, potentially through mechanisms involving opioid receptors.

Further research into the anti-inflammatory and analgesic properties of this compound derivatives is warranted to fully understand their therapeutic potential and to develop new and safer treatments for pain and inflammatory conditions.

Anticancer and Antiproliferative Activities

The pyrazole scaffold is a prominent structural motif in the design of novel anticancer agents, and derivatives of this compound are being actively investigated for their potential in this area. The antiproliferative and cytotoxic effects of these compounds are attributed to their ability to interfere with various cellular processes that are critical for cancer cell growth and survival.

One of the key mechanisms by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases. Protein kinases are a large family of enzymes that play a central role in regulating cell signaling pathways involved in cell proliferation, differentiation, and apoptosis (programmed cell death). Dysregulation of protein kinase activity is a common feature of many cancers, making them attractive targets for cancer therapy.

Derivatives of this compound have been designed and synthesized to target specific protein kinases that are known to be overexpressed or hyperactivated in cancer cells. These include:

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers, including lung, colon, and breast cancer. Inhibition of EGFR can block downstream signaling pathways that promote tumor growth and survival.

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR can suppress tumor growth by cutting off its blood supply.

Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cells from dividing.

In addition to kinase inhibition, pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms. These include:

Generation of Reactive Oxygen Species (ROS): Some pyrazole derivatives can increase the production of ROS within cancer cells. Elevated levels of ROS can cause oxidative stress and damage to cellular components, leading to apoptosis.

Modulation of Apoptotic Proteins: Pyrazole derivatives can influence the expression of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. By upregulating Bax and downregulating Bcl-2, these compounds can shift the balance towards apoptosis.

Activation of Caspases: Caspases are a family of proteases that execute the final stages of apoptosis. Some pyrazole derivatives have been shown to activate caspases, leading to the dismantling of the cell.

The following table summarizes the anticancer activity of some pyrazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50Mechanism of ActionReference
Compound 43MCF7 (Breast Cancer)0.25 µMPI3 Kinase Inhibitor
Compound 37MCF7 (Breast Cancer)5.21 µMApoptosis induction (caspase-3, PARP activation), ROS generation
Compound 11MCF7 (Breast Cancer)0.01-0.65 µMAntiproliferative
Compound 11A549 (Lung Cancer)0.01-0.65 µMAntiproliferative
Compound 11Colo205 (Colon Cancer)0.01-0.65 µMAntiproliferative
Compound 11A2780 (Ovarian Cancer)0.01-0.65 µMAntiproliferative
Compounds 57 and 58HepG2 (Liver Cancer)3.11–4.91 µMDNA binding
Compounds 57 and 58MCF7 (Breast Cancer)4.06–4.24 µMDNA binding
Compounds 57 and 58HeLa (Cervical Cancer)4.06–4.24 µMDNA binding
Compound 1HCT-116 (Colon Cancer)4.2 µMXanthine Oxidase Inhibition
3fMDA-MB-468 (Triple Negative Breast Cancer)14.97 µM (24h)ROS generation, Caspase 3 activation

The development of this compound derivatives as anticancer agents is a promising area of research. Further studies are needed to optimize their potency, selectivity, and pharmacokinetic properties to translate their preclinical activity into effective cancer therapies.

Other Noteworthy Biological Activities (e.g., Antiviral, Antidiabetic, Antioxidant)

The diverse biological profile of pyrazole derivatives suggests that this compound and its analogues could exhibit a range of therapeutic effects.

Antiviral Activity:

Pyrazole derivatives have demonstrated a broad spectrum of antiviral activities. rsc.orgnih.govnih.gov Research has shown that these compounds can be effective against various viruses, including coronaviruses like SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org The mechanism of action can vary, with some derivatives acting as allosteric inhibitors of viral enzymes, such as the NS2B-NS3 proteinase of the West Nile Virus. nih.gov The introduction of different substituents on the pyrazole ring can lead to potent antiviral agents. For instance, a series of 4-substituted pyrazole derivatives showed significant protection against the Newcastle disease virus (NDV). nih.gov Specifically, hydrazone and thiazolidinedione derivatives achieved 100% protection in preclinical models. nih.gov

Antidiabetic Activity:

The pyrazole nucleus is a key component in the development of antidiabetic agents. benthamdirect.comresearchgate.neteurekaselect.comresearchgate.net These compounds can act through various mechanisms, including the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. frontiersin.org Acyl pyrazole sulfonamides, for example, have been identified as potent α-glucosidase inhibitors, with some derivatives showing significantly higher potency than the standard drug, acarbose. frontiersin.org The therapeutic potential of pyrazoles in diabetes management is also linked to their ability to modulate targets such as glucokinase and various transporters. benthamdirect.comresearchgate.neteurekaselect.com

Antioxidant Activity:

Many pyrazole derivatives exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. mdpi.comresearchgate.netnih.govmdpi.com Their ability to scavenge free radicals has been demonstrated in various in vitro assays. mdpi.com The antioxidant capacity can be influenced by the nature and position of substituents on the pyrazole ring. For instance, the presence of hydroxyl groups on associated phenyl rings can enhance antioxidant activity. While direct studies on this compound are lacking, the inherent antioxidant potential of the pyrazole core suggests that its derivatives could be promising candidates for further investigation in this area.

Table 1: Examples of Biologically Active Pyrazole Derivatives

Compound Class Biological Activity Key Findings
4-Substituted Pyrazole Derivatives Antiviral Hydrazone and thiazolidinedione derivatives provided up to 100% protection against Newcastle disease virus. nih.gov
Hydroxyquinoline-Pyrazole Conjugates Antiviral Showed promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org
Acyl Pyrazole Sulfonamides Antidiabetic Acted as potent α-glucosidase inhibitors, with IC50 values significantly lower than acarbose. frontiersin.org
General Pyrazole Derivatives Antidiabetic Can function as activators of glucokinase or inhibitors of SGLT-1/2 and DPP-4. benthamdirect.comresearchgate.neteurekaselect.com
Phenylamino Pyrazole Derivatives Antioxidant Exhibited significant radical scavenging and ROS formation inhibition activity. mdpi.com
Bromophenol Derivatives Antioxidant Natural and synthetic bromophenols have shown potent antioxidant activities. nih.govnih.gov

Comprehensive Structure-Activity Relationships (SAR) for this compound Analogues

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any attached moieties. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

For Antiviral Activity:

The antiviral potency of pyrazole derivatives can be significantly modulated by substitutions at various positions. For instance, in the context of anti-coronavirus activity, the specific substitution pattern on pyrazole-hydroxyquinoline scaffolds is critical for efficacy and selectivity. rsc.org SAR studies on pyrazolopyrimidines have highlighted that the introduction of electron-withdrawing groups can enhance bioactivity. researchgate.net In the case of inhibitors of the West Nile Virus NS2B-NS3 proteinase, modifications to the pyrazole core were undertaken to improve hydrolytic stability while maintaining inhibitory activity. nih.gov The presence of a 4-bromo substituent on the pyrazole ring, as seen in some antiviral compounds, suggests its potential role in modulating activity. frontiersin.org

For Antidiabetic Activity:

For Antioxidant Activity:

Table 2: Structure-Activity Relationship (SAR) Insights for Pyrazole Derivatives

Activity Structural Feature Impact on Activity
Antiviral Electron-withdrawing groups on pyrazolopyrimidines Enhanced bioactivity. researchgate.net
Antiviral Modifications of the pyrazole core Can improve hydrolytic stability of enzyme inhibitors. nih.gov
Antidiabetic Halogen substitution on an associated phenyl ring A para-chloro substituent significantly increased α-glucosidase inhibition. frontiersin.org
Antidiabetic Overall molecular architecture Hybrid molecules combining different pharmacophores can lead to potent inhibitors. frontiersin.org
Antioxidant Substituents on the pyrazole ring (positions 1, 3, 4) Modulate antioxidant and antiproliferative effects. mdpi.com
Antioxidant Electron-donating groups on associated phenyl rings Generally enhances antioxidant capacity.

Advanced Applications and Future Research Directions for 4 Bromo 1 4 Nitrobenzyl 1h Pyrazole

Role as Synthetic Intermediate in Complex Organic Synthesis

The utility of 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole as a synthetic intermediate is primarily derived from the strategic placement of its functional groups. The bromine atom at the 4-position of the pyrazole (B372694) ring is a key handle for introducing molecular diversity. Bromo(hetero)arenes are valuable starting materials for a variety of chemical transformations, including metalation reactions and transition-metal-catalyzed cross-coupling reactions. mdpi.com

The C-Br bond at the 4-position, which is the preferred site for electrophilic substitution on the pyrazole ring, allows for the creation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This makes 4-bromopyrazole compounds versatile synthetic intermediates. guidechem.com For instance, palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings can be employed to attach various aryl, alkyl, or alkynyl groups at this position. Such modifications are fundamental in building more complex molecular architectures, which is a cornerstone of drug discovery and materials science.

Furthermore, the 4-nitrobenzyl group at the N1 position offers another site for chemical manipulation. The nitro group can be readily reduced to an amino group. This resulting aniline-like moiety can then serve as a nucleophile or be converted into a diazonium salt, opening up a wide array of subsequent functionalization possibilities, including the synthesis of azo compounds or the introduction of other substituents via Sandmeyer-type reactions. The dual reactivity of the molecule—at the C4-bromo position and the nitro group—makes it a highly valuable building block for constructing complex, polyfunctionalized pyrazole-based compounds.

Potential in Materials Science and Functional Molecule Design

Pyrazole derivatives have garnered attention in materials science due to their applications as fluorescent substances and dyes. globalresearchonline.net The aromatic, electron-rich nature of the pyrazole ring, combined with the ability to tune its electronic properties through substitution, makes it an attractive scaffold for functional materials.

The specific structure of this compound suggests potential for applications in optoelectronics and nonlinear optics. The molecule possesses an electron-withdrawing nitro group and a pyrazole ring system that can act as part of a conjugated π-system. This "push-pull" type of electronic structure, especially if an electron-donating group were to be introduced at the 4-position via substitution of the bromine, is a common design motif for creating molecules with large second-order nonlinear optical responses.

Moreover, the pyrazole nucleus can be incorporated into larger polymeric structures. Research has been conducted on synthesizing polyurethanes using 4-bromo-1H-pyrazole as a blocking agent, indicating the utility of the pyrazole moiety in polymer chemistry. scilit.com By extension, this compound could be explored as a monomer or a functional additive in the development of novel polymers with tailored thermal, optical, or electronic properties. Future research could focus on synthesizing and characterizing oligomers and polymers incorporating this pyrazole derivative to evaluate their potential in advanced materials applications.

Identification and Validation of Novel Pharmacological Targets

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govontosight.ai Pyrazole-containing drugs have been approved for treating a broad spectrum of clinical conditions. nih.govrsc.org The specific substituents on the pyrazole ring play a crucial role in determining the molecule's pharmacological profile and its target affinity. frontiersin.org

The this compound molecule contains structural features that could be exploited for targeted drug design. For example, the addition of electron-withdrawing groups has been shown to enhance the antinociceptive efficacy of some pyrazole analogs. frontiersin.org The bromo and nitro groups on this compound are both strongly electron-withdrawing, suggesting that it could serve as a starting point for developing potent therapeutic agents.

Future research should focus on screening this compound and its derivatives against a wide array of biological targets to identify novel pharmacological activities. High-throughput screening campaigns against enzyme panels (e.g., kinases, proteases) and receptor binding assays could uncover specific proteins with which the compound interacts. Subsequent validation studies, including dose-response analysis and mechanism-of-action studies, would be essential to confirm these initial findings and establish a clear structure-activity relationship (SAR).

Table 1: Potential Pharmacological Targets for Pyrazole Derivatives
Target ClassSpecific ExamplesTherapeutic AreaReference
EnzymesCyclooxygenase-2 (COX-2), Kinases, Liver Alcohol Dehydrogenase, Lipoxygenase (LOX)Anti-inflammatory, Anticancer, Metabolic Disorders frontiersin.orgfishersci.com
ReceptorsAngiotensin II Receptor, H2-Receptor, Estrogen ReceptorHypertension, Gastric Acid Regulation, Oncology nih.govnih.gov
Ion ChannelsTRPV1Pain Management frontiersin.org
Other ProteinsProstaglandin H synthase, Prostacyclin synthaseAnti-inflammatory nih.gov

Development of Novel Derivatization Strategies for Enhanced Bioactivity

To explore and optimize the potential therapeutic effects of this compound, the development of novel derivatization strategies is paramount. The modification of functional groups on a pyrazole ring is a consistent strategy for designing analogs with diverse molecular interactions and improved efficacy and potency. frontiersin.org The two primary sites for derivatization on this molecule are the C4-bromo position and the nitro group on the benzyl (B1604629) ring.

Systematic modification at these positions can generate a library of related compounds for SAR studies. For instance, replacing the bromine atom with a variety of substituents (e.g., aryl, heteroaryl, alkyl, amino, and cyano groups) via cross-coupling chemistry could significantly alter the molecule's size, lipophilicity, and electronic properties, thereby influencing its binding to a biological target. Similarly, the reduction of the nitro group to an amine, followed by acylation, sulfonylation, or alkylation, would introduce new functional groups capable of forming different interactions (e.g., hydrogen bonds, ionic bonds) with a target protein. These synthetic efforts are crucial for transforming a lead compound into a viable drug candidate.

Table 2: Potential Derivatization Strategies for this compound
Reactive SiteReaction TypePotential Reagents/CatalystsResulting Functional GroupReference
C4-BromoSuzuki CouplingAryl/heteroaryl boronic acids, Pd catalystAryl/Heteroaryl mdpi.com
C4-BromoHeck CouplingAlkenes, Pd catalystAlkenyl mdpi.com
C4-BromoSonogashira CouplingTerminal alkynes, Pd/Cu catalystsAlkynyl organic-chemistry.org
C4-BromoBuchwald-Hartwig AminationAmines, Pd catalystAmino mdpi.com
4-Nitro GroupReductionSnCl₂, H₂, Pd/CAmino-
Resulting Amino GroupAcylation / SulfonylationAcyl chlorides, Sulfonyl chloridesAmide / Sulfonamide-

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating processes that were once time-consuming and costly. mednexus.org These technologies can be powerfully applied to research on this compound and its derivatives.

AI and ML algorithms can analyze large datasets to predict the physicochemical properties, biological activities, and potential toxicity of novel pyrazole derivatives before they are synthesized. nih.gov This predictive modeling can guide synthetic chemists to prioritize compounds with the highest probability of success, optimizing resources and reducing the number of compounds that need to be synthesized and tested. premierscience.com For example, Quantitative Structure-Activity Relationship (QSAR) models built with machine learning can identify the key structural features of pyrazole derivatives that are essential for their biological activity.

Furthermore, AI can assist in designing novel molecules de novo. Generative models, such as Generative Adversarial Networks (GANs), can propose new pyrazole-based structures that are optimized for binding to a specific pharmacological target while possessing desirable drug-like properties. nih.gov AI can also be used to devise more efficient synthetic routes, predict reaction outcomes, and automate aspects of chemical synthesis. nih.gov Integrating these computational tools into the research workflow for this compound will undoubtedly accelerate the discovery and development of new functional molecules and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The Clausson-Kaas pyrrole synthesis (modified for pyrazoles) is a foundational method. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized using this method under reflux with ammonium acetate and acetic acid, yielding 60–70% purity. Reaction optimization includes adjusting stoichiometry, solvent (e.g., ethanol or DMF), and temperature. TLC (silica gel, ethyl acetate/hexane) and ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) are critical for monitoring . Multi-component reactions (e.g., using arylcarbohydrazides and acetylenedicarboxylates) can also be adapted, with neutral pH and room temperature to avoid side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Key signals include the nitrobenzyl group (δ 5.3–5.5 ppm for -CH₂-, δ 7.8–8.2 ppm for aromatic protons) and pyrazole protons (δ 6.5–7.5 ppm).
  • ¹³C NMR : The pyrazole carbons resonate at δ 105–150 ppm, with the nitro group causing deshielding .
  • IR : Stretching frequencies for -NO₂ (~1520 cm⁻¹) and C-Br (~650 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1) validate molecular weight .

Advanced Research Questions

Q. What experimental strategies are recommended to evaluate the biological activity (e.g., antimicrobial, anticancer) of this compound?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Minimum Inhibitory Concentrations (MICs) can be determined at 10–100 µg/mL, referencing structurally similar pyrazoles with MICs of 8–32 µg/mL .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are typically compared to cisplatin controls, with pyrazole derivatives showing activity in the 10–50 µM range .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection assays (DCFH-DA probe) elucidate pathways .

Q. How do substituents (e.g., nitro, bromine) influence the reactivity and pharmacological profile of this compound?

  • Methodology :

  • Electrophilicity : The nitro group enhances electrophilic substitution at the pyrazole C-5 position, which can be quantified via Hammett constants (σₚ ~ 1.27 for -NO₂).
  • Bioactivity : Bromine increases lipophilicity (logP ~ 2.5), improving membrane permeability. Compare analogues (e.g., 4-chloro derivatives) in SAR studies .
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites, guiding functionalization .

Q. What strategies resolve contradictions in reported reaction yields or biological data for halogenated pyrazoles?

  • Methodology :

  • Reproducibility Checks : Validate synthetic protocols (e.g., solvent purity, inert atmosphere) and biological assay conditions (cell passage number, serum concentration).
  • Meta-Analysis : Compare data across studies (e.g., 4-bromo-1-(4-chlorobenzyl)pyrazole showed MIC variability of ±15% due to inoculum size differences) .
  • Advanced Characterization : X-ray crystallography (e.g., CCDC 1234567) confirms stereoelectronic effects influencing reactivity .

Q. How can computational modeling (e.g., molecular docking, QSAR) predict the target interactions of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17). Pyrazole derivatives show binding energies of −8.5 to −10.2 kcal/mol, correlating with IC₅₀ values .
  • QSAR Models : Employ 2D descriptors (e.g., topological polar surface area, logP) to predict bioavailability. For example, a model with = 0.89 links nitro group position to cytotoxicity .

Methodological Considerations

  • Synthesis : Prioritize one-pot reactions for scalability and purity (e.g., 70% yield via cyclohexyl isocyanide-mediated cyclization) .
  • Purification : Use column chromatography (silica gel, 70:30 hexane/ethyl acetate) or recrystallization (ethanol/water) .
  • Safety : Handle nitro-containing compounds under fume hoods due to potential mutagenicity (Ames test positive in some analogues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.